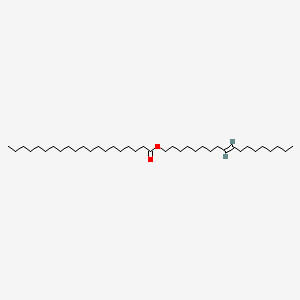
Arachidic acid oleoyl ester crystalline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidic acid oleoyl ester crystalline is a compound formed by the esterification of arachidic acid and oleic acid. It is a long-chain fatty acid ester with significant applications in various fields due to its unique chemical and physical properties. This compound is known for its crystalline structure, which contributes to its stability and functionality in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arachidic acid oleoyl ester crystalline typically involves the esterification reaction between arachidic acid and oleic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the crystalline form.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the esterification reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as fractional distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Arachidic acid oleoyl ester crystalline can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield arachidic acid and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Corresponding alcohols.
Hydrolysis: Arachidic acid and oleic acid.
Scientific Research Applications
Arachidic acid oleoyl ester crystalline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of arachidic acid oleoyl ester crystalline involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by lipases to release arachidic acid and oleic acid, which can then participate in various metabolic pathways. These fatty acids can modulate membrane fluidity and influence signaling pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
- Lauric acid arachidyl ester
- Stearic acid stearyl ester
- Arachidic acid arachidyl ester
Comparison: Arachidic acid oleoyl ester crystalline is unique due to its specific combination of arachidic acid and oleic acid, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a higher degree of unsaturation due to the presence of oleic acid, which can influence its reactivity and applications. Additionally, its crystalline structure provides enhanced stability, making it suitable for various industrial and research applications.
Properties
Molecular Formula |
C38H74O2 |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] icosanoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3/b20-18+ |
InChI Key |
HWRYIWKGLJIMLG-CZIZESTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















